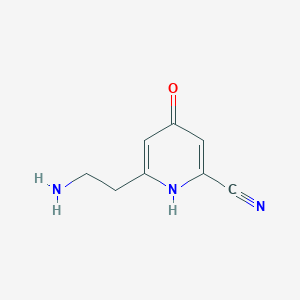
3-(Chloromethyl)-5-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-5-methylbenzaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a chloromethyl group at the third position and a methyl group at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(Chloromethyl)-5-methylbenzaldehyde can be achieved through several methods. One common approach involves the chloromethylation of 5-methylbenzaldehyde. This reaction typically employs formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to enhance reaction rates and yields. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-(Chloromethyl)-5-methylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 3-(Chloromethyl)-5-methylbenzoic acid.
Reduction: 3-(Chloromethyl)-5-methylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
3-(Chloromethyl)-5-methylbenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine:
In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Industry:
In the materials science field, this compound can be used in the production of polymers and resins. Its functional groups allow for cross-linking reactions, enhancing the mechanical properties of the resulting materials.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-5-methylbenzaldehyde largely depends on its functional groups. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions are facilitated by the electron-withdrawing nature of the chlorine atom, which makes the carbon more electrophilic.
Comparación Con Compuestos Similares
3-(Chloromethyl)benzaldehyde: Lacks the methyl group at the fifth position.
5-Methylbenzaldehyde: Lacks the chloromethyl group.
3-(Chloromethyl)-4-methylbenzaldehyde: The methyl group is at the fourth position instead of the fifth.
Uniqueness:
3-(Chloromethyl)-5-methylbenzaldehyde is unique due to the presence of both the chloromethyl and methyl groups on the benzene ring This combination of functional groups provides a distinct reactivity profile, making it a versatile intermediate in organic synthesis
Propiedades
Fórmula molecular |
C9H9ClO |
|---|---|
Peso molecular |
168.62 g/mol |
Nombre IUPAC |
3-(chloromethyl)-5-methylbenzaldehyde |
InChI |
InChI=1S/C9H9ClO/c1-7-2-8(5-10)4-9(3-7)6-11/h2-4,6H,5H2,1H3 |
Clave InChI |
BSQUBHYYCRTJSY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















